molecular formula C18H18ClN3O B2418504 1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea CAS No. 852140-72-8

1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea

Cat. No. B2418504
CAS RN: 852140-72-8
M. Wt: 327.81
InChI Key: WDERIUXDHQTAPJ-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea” is a chemical compound with the molecular formula C18H18ClN3O and a molecular weight of 327.81. It is also known by other names such as Urea, 3- (p-chlorophenyl)-1,1-dimethyl-; CMU; Karmex Monuron Herbicide; Karmex W. monuron herbicide; Monuron; N- (p-Chlorophenyl)-N’,N’-dimethylurea .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Analytical Chemistry

1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea can be employed as a standard or internal reference in analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

For chemical properties and safety information, refer to the ChemicalBook entry . Additionally, the Royal Society of Chemistry provides supplementary data on related compounds .

Future Directions

The future directions for “1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea” and similar compounds could involve further exploration of their diverse biological activities and therapeutic possibilities . This could lead to the development of new useful derivatives and potential treatments for various diseases.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-12-9-14-10-13(3-8-17(14)22(12)2)11-20-18(23)21-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERIUXDHQTAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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